N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that features a bicyclic structure known for its potential applications in medicinal chemistry. This compound belongs to a class of bicyclic amines, which are significant in the development of pharmaceuticals due to their ability to interact with biological targets.
This compound can be classified under heterocyclic compounds, specifically as a derivative of 8-azabicyclo[3.2.1]octane, which incorporates both nitrogen and oxygen within its structure. It is recognized for its potential therapeutic effects, particularly in neurological disorders, by acting on neurotransmitter systems.
The synthesis of N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can be achieved through various synthetic routes:
The molecular formula of N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is . Its structural characteristics include:
C1CC2COCC1N2C(=O)N(Cc1cccc2c1cccc2)C
MNILDQSRDHCFJG-UHFFFAOYSA-N
This structure highlights the bicyclic framework along with functional groups that contribute to its chemical reactivity and biological activity.
The compound can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological profile or to create derivatives with improved activity.
N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide interacts with specific molecular targets in biological systems:
The physical properties of N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide include:
Property | Value |
---|---|
Molecular Weight | 255.30 g/mol |
Density | Not Available |
Melting Point | Not Available |
Solubility | Soluble in organic solvents |
Chemical properties include stability under standard conditions but may vary based on environmental factors such as pH and temperature.
N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has significant potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4